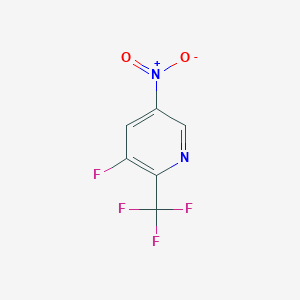
3-Fluoro-5-nitro-2-(trifluoromethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-5-nitro-2-(trifluoromethyl)pyridine is a fluorinated pyridine derivative. The presence of fluorine atoms and a nitro group in its structure imparts unique physical, chemical, and biological properties. This compound is of significant interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its electron-withdrawing substituents and reduced basicity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-nitro-2-(trifluoromethyl)pyridine typically involves the fluorination of pyridine derivatives. One common method is the reaction of 3-bromo-2-nitropyridine with tetra-n-butylammonium fluoride in dimethylformamide at room temperature . Another approach involves the use of trifluoromethylating agents such as trifluoromethyl bromide or trifluoromethyl boron fluoride under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination reactions using advanced fluorinating reagents and catalysts. The process conditions, such as temperature, pressure, and solvent choice, are optimized to achieve high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoro-5-nitro-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The nitro and fluorine groups can be substituted under specific conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents.
Oxidation Reactions: The compound can undergo oxidation to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
The major products formed from these reactions include amino derivatives, substituted pyridines, and oxidized pyridine compounds .
Aplicaciones Científicas De Investigación
3-Fluoro-5-nitro-2-(trifluoromethyl)pyridine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for developing new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the production of agrochemicals and materials with enhanced properties
Mecanismo De Acción
The mechanism of action of 3-Fluoro-5-nitro-2-(trifluoromethyl)pyridine involves its interaction with molecular targets through its electron-withdrawing groups. The nitro and trifluoromethyl groups enhance the compound’s ability to form strong interactions with biological molecules, affecting various pathways and processes. These interactions can lead to the inhibition of enzymes or disruption of cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
- 2-Fluoro-3-chloro-5-(trifluoromethyl)pyridine
- 2,3-Difluoro-5-(trifluoromethyl)pyridine
Uniqueness
3-Fluoro-5-nitro-2-(trifluoromethyl)pyridine is unique due to the presence of both a nitro group and multiple fluorine atoms. This combination imparts distinct electronic properties, making it more reactive and versatile in various chemical reactions compared to its analogs .
Propiedades
Fórmula molecular |
C6H2F4N2O2 |
|---|---|
Peso molecular |
210.09 g/mol |
Nombre IUPAC |
3-fluoro-5-nitro-2-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C6H2F4N2O2/c7-4-1-3(12(13)14)2-11-5(4)6(8,9)10/h1-2H |
Clave InChI |
YGBKACQCAAATKQ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC(=C1F)C(F)(F)F)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




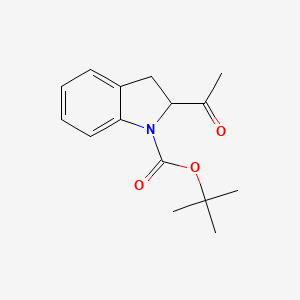
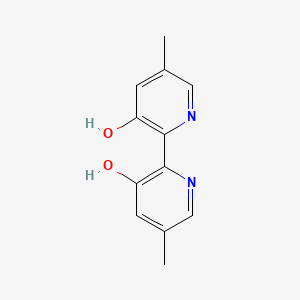
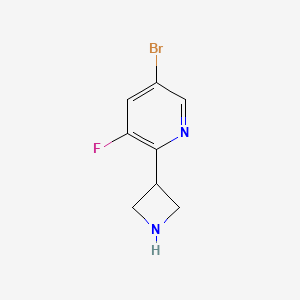

![3,7,11-Tribromo-5,5,9,9-tetramethyl-5,9-dihydroquinolino[3,2,1-de]acridine](/img/structure/B13124111.png)

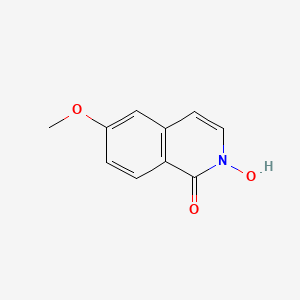
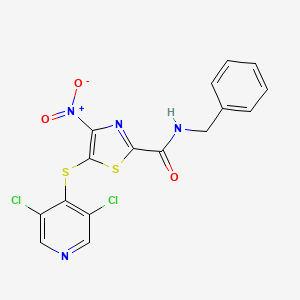

![7-Chloro-1-[(propan-2-yl)amino]anthracene-9,10-dione](/img/structure/B13124156.png)


